molecular formula C15H21N5O2S B2515140 1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 1448031-34-2

1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2515140
CAS No.: 1448031-34-2
M. Wt: 335.43
InChI Key: NBJIFICHKBRQJC-UHFFFAOYSA-N
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Description

1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic molecule features a 1H-imidazole-4-sulfonamide core, a functional group known to exhibit diverse pharmacological activities. Sulfonamides are recognized as competitive inhibitors of essential enzymes, such as dihydropteroate synthetase, and also demonstrate anti-carbonic anhydrase activity, making them valuable scaffolds for developing therapeutics for various disease states . The compound's structure is further elaborated with a 1-methyl group on the imidazole ring and a (1-(pyridin-2-yl)piperidin-4-yl)methyl substituent on the sulfonamide nitrogen. The piperidine ring linked to a pyridyl moiety is a common pharmacophore in drug design, often contributing to target binding and pharmacokinetic properties. Recent patent literature highlights the utility of piperidine-linked imidazole derivatives for improving the pharmacokinetic profiles of drugs, including nucleoside reverse transcriptase inhibitors and HIV protease inhibitors . Similarly, such molecular architectures have been investigated as antagonists for neurological targets like the muscarinic M4 receptor . Researchers can leverage this compound as a key intermediate or building block for synthesizing more complex molecules, or as a core structure for developing novel ligands against biological targets in oncology, neurology, and infectious diseases. The presence of the sulfonamide group also provides a handle for further chemical modification and exploration of structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with all applicable local and federal regulations.

Properties

IUPAC Name

1-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-19-11-15(17-12-19)23(21,22)18-10-13-5-8-20(9-6-13)14-4-2-3-7-16-14/h2-4,7,11-13,18H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJIFICHKBRQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole ring, followed by the introduction of the sulfonamide group. The pyridine ring is then attached to the piperidine moiety, which is subsequently linked to the imidazole-sulfonamide core. Common reagents used in these steps include various sulfonyl chlorides, amines, and coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The table below compares the target compound with structurally related analogs:

Compound Name Substituent on Piperidine Core Structure Molecular Weight Key Features Reference
1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide (Target) Pyridin-2-yl Imidazole-4-sulfonamide ~408.4* Pyridine enables π-π interactions; sulfonamide enhances solubility
1-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1H-imidazole-4-sulfonamide Oxolan-3-yl (tetrahydrofuran) Imidazole-4-sulfonamide 370.51 Oxolane increases hydrophilicity; may improve blood-brain barrier penetration
1,2-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-imidazole-4-sulfonamide 5,6,7,8-Tetrahydroquinazolin-4-yl Imidazole-4-sulfonamide ~463.5* Quinazoline adds aromatic bulk; potential kinase inhibition
1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide 4-Methyl-1,2,3-thiadiazole-5-carbonyl Imidazole-4-sulfonamide 384.5 Thiadiazole introduces sulfur for covalent binding or metabolic resistance
Compound 156 (Benzo[d]imidazol-2-amine derivative) 2-(5-(Trifluoromethyl)oxadiazol-3-yl)pyridin-2-yl Benzo[d]imidazol-2-amine ~450* Oxadiazole and trifluoromethyl groups enhance metabolic stability

*Calculated based on molecular formulas where exact weights are unavailable.

Key Structural Differences and Implications

  • Pyridin-2-yl vs. Oxolan-3-yl (Tetrahydrofuran) : The target compound’s pyridine substituent may favor interactions with aromatic residues in binding pockets (e.g., kinases or GPCRs), while oxolane’s oxygen could improve solubility but reduce π-π stacking .
  • Sulfonamide vs.
  • Thiadiazole vs. Pyridine : The thiadiazole group in CAS 1428357-48-5 introduces sulfur, which may participate in hydrophobic interactions or act as a hydrogen-bond acceptor, differing from pyridine’s nitrogen-based basicity .

Biological Activity

The compound 1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide (commonly referred to as the imidazole sulfonamide) represents a significant area of research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • An imidazole ring
  • A sulfonamide group
  • A piperidine moiety substituted with a pyridine ring

This structural arrangement is crucial for its biological activity, influencing interactions with various biological targets.

Research indicates that the imidazole sulfonamide may exert its effects through several mechanisms:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes that are critical in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells by activating caspase pathways.
  • Microtubule Destabilization : Similar to other compounds in its class, it may destabilize microtubules, affecting cell division and growth.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against various cancer cell lines. Notable findings include:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)5.2Apoptosis induction
HepG2 (Liver Cancer)6.8Microtubule destabilization
A549 (Lung Cancer)7.5Enzyme inhibition

These results demonstrate the compound's selective toxicity towards cancer cells compared to non-cancerous cells.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MDA-MB-231 Cells : In a study published in ACS Omega, the compound exhibited significant growth inhibition and induced apoptosis at concentrations as low as 5 µM. Morphological changes consistent with apoptosis were observed, along with increased caspase activity .
  • HepG2 Cell Line Analysis : Another investigation found that treatment with the compound led to a decrease in cell viability and triggered ferroptosis, a form of regulated cell death associated with the accumulation of lipid peroxides .
  • Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to targets involved in tumor progression, suggesting a multi-targeted approach in its action against cancer .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption characteristics, with moderate bioavailability observed in animal models. Toxicology assessments indicate that at therapeutic doses, the compound exhibits a manageable safety profile, although further studies are warranted to fully elucidate its long-term effects.

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